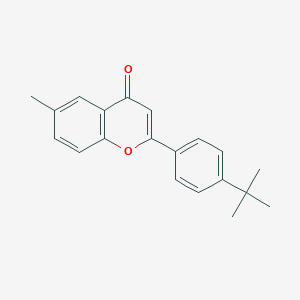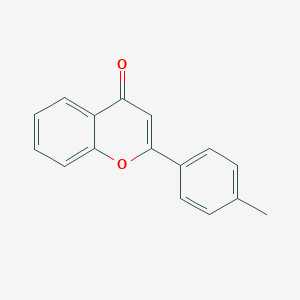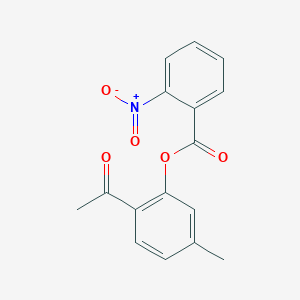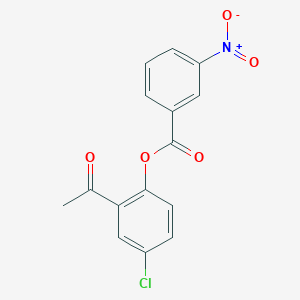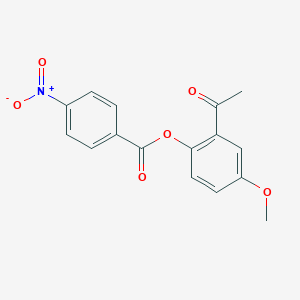![molecular formula C13H17N5O5 B408900 ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE CAS No. 349400-57-3](/img/structure/B408900.png)
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE is a chemical compound with the molecular formula C13H17N5O5. It is a derivative of the purine base, theophylline, and is known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a purine ring system, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with theophylline, which is a naturally occurring purine derivative.
Acetylation: Theophylline is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 7-acetoxyethyl theophylline.
Esterification: The acetylated product is then subjected to esterification with ethyl chloroacetate in the presence of a base such as sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]acetic acid.
Oxidation: Oxidized purine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to theophylline, which is known for its bronchodilator effects.
Pharmacology: Research focuses on its interactions with adenosine receptors and its potential as a therapeutic agent for respiratory diseases.
Biochemistry: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It is explored for its potential use in the synthesis of other pharmacologically active compounds.
作用機序
The mechanism of action of ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE involves its interaction with adenosine receptors in the body. The compound acts as an antagonist at these receptors, inhibiting the action of adenosine, which leads to bronchodilation and increased respiratory function. The molecular targets include A1 and A2A adenosine receptors, and the pathways involved are related to cyclic AMP (cAMP) signaling.
類似化合物との比較
Similar Compounds
Theophylline: A naturally occurring purine derivative with bronchodilator effects.
Caffeine: Another purine derivative known for its stimulant effects.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE is unique due to its specific structural modifications, which enhance its pharmacological properties compared to theophylline and other similar compounds. The presence of the ethyl ester and acetyl groups contributes to its distinct chemical behavior and potential therapeutic applications.
特性
CAS番号 |
349400-57-3 |
|---|---|
分子式 |
C13H17N5O5 |
分子量 |
323.3g/mol |
IUPAC名 |
ethyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H17N5O5/c1-4-23-9(20)5-14-8(19)6-18-7-15-11-10(18)12(21)17(3)13(22)16(11)2/h7H,4-6H2,1-3H3,(H,14,19) |
InChIキー |
ZSGDRKFHFUXDHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
正規SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-{3-nitrophenyl}acrylamide](/img/structure/B408817.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408819.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408822.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B408823.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B408824.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B408826.png)
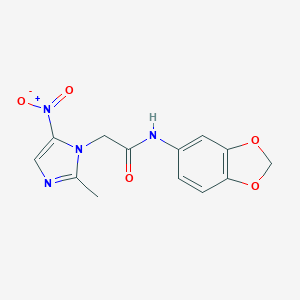
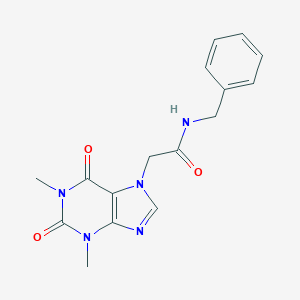
![5-o-Tolylamino-anthra[1,9-cd]isoxazol-6-one](/img/structure/B408833.png)
